molecular formula C10H12N2O B11913864 3-(Aminomethyl)-5-methylindolin-2-one CAS No. 1071931-87-7

3-(Aminomethyl)-5-methylindolin-2-one

Cat. No.: B11913864
CAS No.: 1071931-87-7
M. Wt: 176.21 g/mol
InChI Key: BAIXLGOUQKRRMN-UHFFFAOYSA-N
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Description

Historical Context of Indolin-2-one Derivatives in Medicinal Chemistry Research

The journey of indolin-2-one derivatives in medicinal chemistry is a compelling narrative of structural evolution and therapeutic innovation. Initially recognized for their presence in natural products, the synthetic exploration of this scaffold has unlocked a vast chemical space with diverse biological activities. The inherent reactivity of the C3 position of the indolin-2-one ring has been a focal point for medicinal chemists, allowing for the introduction of a wide array of substituents to modulate pharmacological properties.

A pivotal moment in the history of indolin-2-one derivatives was the discovery of their potential as protein kinase inhibitors. nih.govnih.gov Kinases are crucial enzymes that regulate a myriad of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. nih.govnih.gov This realization propelled the indolin-2-one scaffold to the forefront of cancer research.

One of the most significant outcomes of this research is the development of Sunitinib, an oral multi-kinase inhibitor. mdpi.com Sunitinib, which features a substituted indolin-2-one core, has been a game-changer in the treatment of renal cell carcinoma and gastrointestinal stromal tumors. nih.gov Its success has spurred further investigation into other indolin-2-one-based kinase inhibitors, leading to a robust pipeline of clinical candidates targeting various malignancies. nih.gov Beyond oncology, research has explored the potential of indolin-2-one derivatives in treating inflammatory diseases, neurodegenerative disorders, and microbial infections, highlighting the broad therapeutic applicability of this privileged scaffold. mdpi.comjneonatalsurg.com

Structural Elucidation and Nomenclature of 3-(Aminomethyl)-5-methylindolin-2-one within the Indolin-2-one Chemical Class

Structural Features: The chemical structure of this compound is characterized by the core indolin-2-one bicyclic system. This system consists of a benzene (B151609) ring fused to a five-membered lactam (a cyclic amide) ring. Key structural features include:

A carbonyl group at the C2 position of the five-membered ring.

A methyl group attached to the C5 position of the benzene ring.

An aminomethyl group (-CH₂NH₂) substituted at the C3 position of the lactam ring. The C3 position is a chiral center, meaning this compound can exist as different stereoisomers.

Nomenclature: The systematic IUPAC (International Union of Pure and Applied Chemistry) name for this compound is This compound . The nomenclature is derived as follows:

Indolin-2-one: This denotes the parent heterocyclic structure. "Indoline" refers to the dihydroindole, and the "-2-one" suffix indicates the presence of a carbonyl group at the second position of the indoline (B122111) ring system.

5-methyl: This prefix indicates that a methyl group is attached to the fifth carbon atom of the benzene ring.

3-(Aminomethyl): This prefix specifies that an aminomethyl group is substituted at the third position of the indolin-2-one ring.

The numbering of the atoms in the indolin-2-one ring system follows established IUPAC rules for heterocyclic compounds, starting from the nitrogen atom as position 1. nih.govresearchgate.netnih.govresearchgate.net

Below is a table summarizing the key structural and identity information for the compound.

PropertyValue
IUPAC Name This compound
Molecular Formula C₁₀H₁₂N₂O
CAS Number 1071931-87-7
Core Scaffold Indolin-2-one
Key Substituents 5-methyl, 3-(aminomethyl)

Current Academic Research Landscape and Significance of the this compound Motif

While the broader class of 3-substituted indolin-2-one derivatives has been the subject of intensive academic and industrial research, leading to numerous publications and patents, specific academic studies focusing solely on this compound are limited in the public domain. The majority of available information points towards its role as a chemical intermediate or a building block in the synthesis of more complex molecules.

The significance of the 3-(aminomethyl) motif at the C3 position of the indolin-2-one core lies in its potential to serve as a key pharmacophore for interacting with biological targets. The primary amine group can act as a hydrogen bond donor and acceptor, and it can be protonated at physiological pH, allowing for ionic interactions. These properties are crucial for binding to the active sites of enzymes, particularly kinases.

Academic research on structurally similar 3-substituted indolin-2-ones has demonstrated a wide range of biological activities, as detailed in the table below.

Biological Activity of Structurally Related 3-Substituted Indolin-2-onesTherapeutic Area
Kinase Inhibition (e.g., VEGFR, PDGFR, FGFR) nih.govnih.govmdpi.comnih.govOncology
Anti-inflammatory jneonatalsurg.comInflammation
AntiviralInfectious Diseases
AntimicrobialInfectious Diseases
Neuroprotective mdpi.comNeurology

Given the established pharmacological importance of the indolin-2-one scaffold and the versatile nature of the aminomethyl group, it is plausible that this compound could be a valuable lead compound or a key intermediate in the discovery of new therapeutic agents. However, a comprehensive understanding of its specific biological activity and therapeutic potential awaits dedicated academic investigation. The current landscape suggests that its primary role is in enabling the synthesis of larger, more complex molecules for drug discovery programs.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1071931-87-7

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

3-(aminomethyl)-5-methyl-1,3-dihydroindol-2-one

InChI

InChI=1S/C10H12N2O/c1-6-2-3-9-7(4-6)8(5-11)10(13)12-9/h2-4,8H,5,11H2,1H3,(H,12,13)

InChI Key

BAIXLGOUQKRRMN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C2CN

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Synthesis Pathways for 3 Aminomethyl 5 Methylindolin 2 One and Analogues

Strategic Approaches to Indolin-2-one Ring System Construction

The indolin-2-one (oxindole) scaffold is a privileged structure in medicinal chemistry, and its synthesis has been the subject of extensive research. nih.gov Several classical and modern methods have been developed for the construction of this bicyclic ring system. nih.govnih.gov

One of the oldest and most versatile methods is the Fischer indole (B1671886) synthesis , which can be adapted to produce oxindoles. byjus.comwikipedia.org This reaction involves the acid-catalyzed cyclization of a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone. byjus.comwikipedia.org The choice of acid catalyst, which can be a Brønsted acid like HCl or H2SO4, or a Lewis acid such as ZnCl2 or AlCl3, is crucial for the reaction's success. wikipedia.orgrsc.org A palladium-catalyzed variation, known as the Buchwald modification, allows for the cross-coupling of aryl bromides and hydrazones to form the necessary precursors for the Fischer synthesis. wikipedia.orgrsc.org

The Stollé synthesis provides a direct route to oxindoles from anilines and α-haloacid chlorides or oxalyl chloride. wikipedia.orgsynarchive.com This two-step process involves an initial amide coupling followed by a Friedel-Crafts-type cyclization. wikipedia.orgchemeurope.com

Another important method is the Hinsberg oxindole (B195798) synthesis , which utilizes the reaction of secondary aryl amines with the bisulfite addition product of glyoxal (B1671930) to form oxindoles. wikipedia.orgchem-station.com

More contemporary approaches include intramolecular cycloadditions, which offer a powerful means to assemble the bicyclic indole framework from acyclic precursors. nih.gov Additionally, transition metal-mediated reactions and homolytic aromatic substitutions have proven to be highly effective for constructing the oxindole core. nih.gov A copper(II)-mediated route, for instance, enables the conversion of anilides into 3,3-disubstituted oxindoles through a formal C-H, Ar-H coupling process. nih.gov

Table 1: Comparison of Key Indolin-2-one Synthesis Methods

Synthesis MethodStarting MaterialsKey Reaction TypeCatalyst/Reagent
Fischer Indole SynthesisAryl hydrazines, Aldehydes/KetonesElectrocyclic rearrangementBrønsted or Lewis acids
Stollé SynthesisAnilines, α-Haloacid chlorides/Oxalyl chlorideFriedel-Crafts acylationLewis acids
Hinsberg Oxindole SynthesisSecondary aryl amines, Glyoxal bisulfite adductCondensation/Cyclization-
Copper-Mediated C-H, Ar-H CouplingAnilidesOxidative couplingCopper(II) salts

Regioselective Introduction of the 3-(Aminomethyl) Moiety

The introduction of a functionalized side chain at the C3 position of the indolin-2-one ring is a critical step in the synthesis of many biologically active molecules. nih.gov For 3-(Aminomethyl)-5-methylindolin-2-one, this involves the regioselective installation of an aminomethyl group.

A common and effective strategy involves the use of 5-methylindoline-2,3-dione, also known as 5-methylisatin (B515603), as a key intermediate. cymitquimica.comambeed.com Isatins are versatile precursors for the synthesis of 3,3-disubstituted oxindoles. nih.gov The synthesis of 5-methylisatin itself can be achieved from substituted anilines through reaction with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) hydrochloride to form an isonitrosoacetanilide, which is then cyclized with sulfuric acid. dergipark.org.tr

Once 5-methylisatin is obtained, the 3-keto group can be subjected to various chemical transformations. One approach is the Knoevenagel condensation with a suitable active methylene (B1212753) compound, followed by reduction and amination steps. Another powerful method involves the direct condensation of isatins with indoles, catalyzed by vanadyl sulfate (B86663) (VOSO4), to produce 3,3-di(indolyl)indolin-2-ones, which can be further modified. nih.gov

The Eschenmoser coupling reaction has emerged as a highly modular and efficient method for the synthesis of (Z)-3-[amino(phenyl/methyl)methylidene]-1,3-dihydro-2H-indol-2-ones. nih.gov This reaction typically involves the coupling of a 3-bromooxindole with a primary, secondary, or tertiary thioamide. nih.govbeilstein-journals.org A significant advantage of this method is that it often proceeds smoothly in a polar aprotic solvent like DMF or MeCN, sometimes even without the need for a base or a thiophilic agent. nih.govbeilstein-journals.org This approach has been successfully applied to the synthesis of various tyrosine kinase inhibitors. nih.gov

The Mannich reaction represents another important strategy for introducing an aminomethyl group. organic-chemistry.orgorganicreactions.orgwikipedia.org This three-component condensation involves an enolizable carbonyl compound (the oxindole), formaldehyde, and a primary or secondary amine. organic-chemistry.orgwikipedia.org The reaction proceeds through the formation of an iminium ion from the amine and formaldehyde, which then acts as an electrophile and reacts with the enol form of the oxindole. wikipedia.orgbyjus.com This method is widely used in the synthesis of various biologically active compounds, including alkaloids and pharmaceuticals. organic-chemistry.orgbyjus.com

Reductive amination provides a direct pathway to the aminomethyl group. This can be achieved by reacting an appropriate aldehyde or ketone precursor at the 3-position with an amine in the presence of a reducing agent. For instance, a 3-formyl-5-methylindolin-2-one could be subjected to reductive amination with ammonia (B1221849) or a primary amine to yield the desired product.

Alkylation strategies often involve the initial preparation of a 3-halo- or 3-tosyloxymethyl-5-methylindolin-2-one, which can then be displaced by an amine. This nucleophilic substitution reaction allows for the introduction of a wide variety of amino groups.

Methodologies for Functionalization at the 5-Methyl Position

The presence of the methyl group at the 5-position of the indolin-2-one ring often originates from the starting material. For instance, in the Stollé synthesis, starting with a p-toluidine (B81030) derivative would lead to a 5-methylindolin-2-one (B1336126). Similarly, in the Hinsberg synthesis, a 4-methyl-substituted aniline (B41778) would be the precursor.

In some cases, the methyl group can be introduced at a later stage through electrophilic aromatic substitution reactions, such as Friedel-Crafts alkylation, on the pre-formed indolin-2-one ring. However, controlling the regioselectivity of such reactions can be challenging.

Optimization of Reaction Conditions and Yields in Academic Synthesis

The optimization of reaction conditions is crucial for achieving high yields and purity in the synthesis of this compound and its analogues. For instance, in the Eschenmoser coupling, the choice of solvent, base, and thiophile can significantly impact the reaction outcome. nih.gov Studies have shown that polar aprotic solvents like DMF and acetonitrile (B52724) are often effective. nih.govbeilstein-journals.org

Table 2: Key Intermediates and Reagents in the Synthesis of this compound

Intermediate/ReagentRole in SynthesisRelevant Synthetic Method
5-Methylindoline-2,3-dione (5-Methylisatin)Key precursor for the 3-substituted indolin-2-oneCondensation and reduction reactions
3-BromooxindoleStarting material for C3-functionalizationEschenmoser coupling reaction
ThioamidesReactant with 3-bromooxindoleEschenmoser coupling reaction
Formaldehyde and AminesReagents for aminomethylationMannich reaction
p-Toluidine derivativesStarting material for the 5-methyl groupStollé and Hinsberg syntheses

Chemoenzymatic Synthesis and Biocatalytic Approaches to Indoline (B122111) Derivatives

The burgeoning field of biocatalysis offers a powerful toolkit for the synthesis of complex pharmaceutical intermediates, such as this compound and its analogues. By harnessing the exquisite selectivity and efficiency of enzymes, chemoenzymatic routes can overcome many of the challenges associated with traditional chemical synthesis, including the control of stereochemistry and the introduction of functional groups at unactivated positions. This section explores the key biocatalytic approaches and chemoenzymatic strategies that are pertinent to the synthesis of substituted indoline derivatives.

The primary biocatalytic transformations relevant to the synthesis of compounds like this compound involve the formation of the core indoline scaffold and the introduction of the aminomethyl group at the C3 position. Key enzyme classes that have demonstrated utility in this context include cytochrome P450s for C-H amination and ring closure, and transaminases for the stereoselective installation of amine functionalities.

A plausible chemoenzymatic strategy for the synthesis of this compound could involve the chemical synthesis of a 5-methylindolin-2-one precursor, followed by an enzymatic C-H amination at the 3-position or the enzymatic conversion of a 3-formyl or 3-keto precursor.

Engineered Cytochrome P450s for Indoline Synthesis

Cytochrome P450 enzymes, particularly engineered variants, have emerged as highly promising catalysts for C-H amination reactions, a transformation that is challenging to achieve with high selectivity using conventional chemical methods. nih.gov These enzymes can catalyze the intramolecular C-H amination of sulfonamide derivatives to form the corresponding indoline ring structure. nih.govresearchgate.net

The mechanism of P450-catalyzed C-H amination is believed to proceed through a nitrene intermediate. While naturally occurring P450s are generally poor catalysts for this transformation, directed evolution and rational design have yielded variants with significantly enhanced activity and selectivity. nih.gov For instance, mutations at key residues such as T268 and C400 in P450BM3 have been shown to be crucial for promoting C-H amination over the native monooxygenation activity. nih.gov

The table below summarizes the performance of several engineered P450BM3 variants in the intramolecular C-H amination to form a sulfonamide-protected indoline.

Table 1: Performance of Engineered P450BM3 Variants in Intramolecular C-H Amination

Enzyme Variant Total Turnover Number (TTN)
Wild-Type 4
T268A 28
P450-CIS 1300

Data sourced from research on P450-catalyzed C-H amination. nih.gov

These engineered P450s could potentially be applied to a suitably protected precursor to construct the 5-methylindoline (B1590916) scaffold. Furthermore, research has demonstrated the ability of evolved P450s to catalyze the synthesis of imidazolidin-4-ones through intramolecular C-H amination of 2-aminoacetamides, showcasing the potential for these enzymes to perform complex ring-closing reactions on functionalized substrates. researchgate.netox.ac.uk

Transaminases for Asymmetric Amination

Transaminases (TAs), also known as aminotransferases, are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from a donor molecule to a ketone or aldehyde acceptor. mdpi.comdiva-portal.org This class of enzymes is particularly valuable for the synthesis of chiral amines with high enantiomeric excess, a critical consideration for many pharmaceutical compounds.

In the context of synthesizing this compound, a transaminase could be employed to convert a 3-formyl-5-methylindolin-2-one precursor into the desired chiral aminomethyl product. The use of "smart" amine donors, such as L-lysine, can help to drive the reaction equilibrium towards the product, improving yields. nih.gov

The industrial application of transaminases has been well-established, for instance, in the synthesis of sitagliptin, where an engineered transaminase was key to a more efficient and sustainable manufacturing process. diva-portal.org The broad substrate scope of many transaminases suggests that they could be adapted for the amination of various substituted indolin-2-one precursors. nih.govnih.gov

The following table illustrates the substrate scope of a transaminase from Chromobacterium violaceum (CvTA) in the amination of various ketones.

Table 2: Substrate Scope of Chromobacterium violaceum Transaminase (CvTA)

Substrate Product Conversion (%)
Levulinic acid (S)-4-aminopentanoic acid >99
4-Phenyl-2-butanone (S)-4-Phenyl-2-butanamine 98
Acetophenone (S)-1-Phenylethanamine 99

Data adapted from studies on transaminase applications. semanticscholar.org

Other Biocatalytic Approaches

Besides P450s and transaminases, other enzymes could play a role in the chemoenzymatic synthesis of indoline derivatives. Monoamine oxidases (MAOs) are involved in the metabolism of amine-containing compounds and have been investigated as potential biocatalysts for the deracemization of chiral amines. This could be a viable strategy for obtaining enantiopure 3-amino or 3-aminomethyl substituted indolines from a racemic mixture.

Furthermore, the development of multi-enzyme cascades offers a promising avenue for the efficient synthesis of complex molecules. semanticscholar.orgnih.gov A cascade could be designed where one enzyme synthesizes a key intermediate that is then directly converted by a second enzyme, all in a single pot.

While a direct, one-step biocatalytic synthesis of this compound has not yet been reported, the available literature strongly supports the feasibility of chemoenzymatic routes. The combination of chemical synthesis to prepare a substituted indolin-2-one precursor, followed by an enzymatic step for the stereoselective introduction of the aminomethyl group, represents a highly promising strategy. Engineered cytochrome P450s and transaminases are the most likely candidates for catalyzing the key bond-forming reactions. Future research in this area will likely focus on expanding the substrate scope of these enzymes to accommodate a wider range of substituted indolin-2-ones and on the development of efficient multi-enzyme cascades for the synthesis of these valuable pharmaceutical intermediates and their analogues.

Chemical Transformations and Derivatization Strategies of the 3 Aminomethyl 5 Methylindolin 2 One Scaffold

Reactivity of the Indolin-2-one Lactam Ring and Benzene (B151609) Moiety

The indolin-2-one core possesses two key reactive sites: the lactam ring and the fused benzene moiety. The lactam, a cyclic amide, is susceptible to nucleophilic attack, although it is generally stable. The reactivity of the amide bond is influenced by the degree of ring strain and the geometry at the nitrogen atom. nih.gov In comparison to more strained systems like penicillins, the indolin-2-one lactam is relatively less reactive. However, under specific conditions, ring-opening reactions can be induced. For instance, treatment of spiroindolines with strong Brønsted acids can lead to the cleavage of a C-C bond and the formation of indole-annulated medium-sized lactams. nih.gov

The benzene portion of the indolin-2-one scaffold can undergo electrophilic aromatic substitution reactions. The directing effects of the substituents on the ring, including the lactam moiety and the methyl group at the 5-position, influence the position of substitution. The indole (B1671886) nucleus, a related structure, is known to undergo electrophilic substitution preferentially at the C3 position. youtube.com While the indolin-2-one is less activated than indole, electrophilic substitution can still be achieved, providing a route for further functionalization.

Synthetic Modifications of the 3-(Aminomethyl) Group

The 3-(aminomethyl) group is a primary site for derivatization, offering numerous possibilities for introducing structural diversity and modulating the physicochemical properties of the molecule.

The primary amine of the 3-(aminomethyl) group readily undergoes a variety of functionalization reactions. Acylation and sulfonylation are common strategies to introduce a wide range of substituents. These reactions typically involve treating the parent amine with an appropriate acyl chloride, sulfonyl chloride, or anhydride (B1165640) in the presence of a base. This approach allows for the synthesis of a diverse library of amide and sulfonamide derivatives.

The use of protecting groups, such as the fluorenylmethoxycarbonyl (Fmoc) or phthaloyl (PT) group, is a common strategy in the synthesis of amino-modified compounds. glenresearch.comglenresearch.com These protecting groups can be selectively removed to allow for further modification or to yield the free primary amine. glenresearch.comglenresearch.com

Table 1: Examples of Amine Functionalization Reactions

Reactant Reagent Product Type
3-(Aminomethyl)-5-methylindolin-2-one Acetyl chloride Acetamide derivative
This compound Benzenesulfonyl chloride Sulfonamide derivative
This compound Benzoyl chloride Benzamide derivative

This table provides illustrative examples of common amidation and sulfonylation reactions.

The primary amine of the 3-(aminomethyl) group can react with aldehydes and ketones to form Schiff bases, also known as imines. dergipark.org.tr This condensation reaction is typically carried out by refluxing the amine and the carbonyl compound in a suitable solvent. dergipark.org.tr The formation of the imine bond introduces a new point of diversity and can be a key step in the synthesis of more complex molecules. dergipark.org.tr

Schiff bases derived from indolin-2-ones have been synthesized and characterized. mdpi.com For example, the reaction of isatin (B1672199) with various amines can lead to the formation of Schiff base derivatives. dergipark.org.tr These imine derivatives can exist in equilibrium with other tautomeric forms, such as enamines. nih.gov The resulting imines can be further modified, for example, through reduction to form secondary amines.

Derivatization at the 5-Methyl Position for Enhanced Structural Diversity

The methyl group at the 5-position of the indolin-2-one ring provides another handle for chemical modification, although it is generally less reactive than the aminomethyl group. Derivatization at this position can be challenging but offers a means to further enhance structural diversity.

Strategies for modifying the 5-methyl group often involve initial functionalization of the benzene ring. For instance, electrophilic substitution reactions on the indolin-2-one core can introduce functional groups that can then be used to modify the adjacent methyl group. The presence of substituents on the indolin-2-one ring has been shown to significantly influence the biological activity of the resulting compounds. nih.gov For example, the introduction of different substituents at various positions on the indolin-2-one scaffold has been explored to develop potent inhibitors of various kinases. nih.gov

Multi-component Reactions for Scaffold Elaboration

Multi-component reactions (MCRs) are powerful tools in organic synthesis that allow for the construction of complex molecules from three or more starting materials in a single step. organic-chemistry.orgcapes.gov.br These reactions are highly efficient and atom-economical, making them attractive for the rapid generation of diverse chemical libraries. nih.gov

The indolin-2-one scaffold and its derivatives can be utilized in various MCRs. For example, the Mannich reaction, a classic three-component reaction, involves an amine, an aldehyde, and a carbon acid. mdpi.com Modified Mannich reactions have been used to synthesize aminomethylated derivatives of related heterocyclic systems. mdpi.com The Ugi and Passerini reactions are other important isocyanide-based MCRs that can lead to the formation of peptide-like structures. organic-chemistry.org The development of novel MCRs involving the indole nucleus continues to be an active area of research, providing new avenues for the synthesis of complex indole-fused heterocycles. rsc.orgub.edunih.gov

Table 2: Key Multi-component Reactions

Reaction Name Reactants Key Product Feature
Mannich Reaction Amine, Aldehyde, Active Hydrogen Compound β-Amino carbonyl compound
Ugi Reaction Aldehyde/Ketone, Amine, Isocyanide, Carboxylic Acid α-Acylamino carboxamide
Passerini Reaction Aldehyde/Ketone, Isocyanide, Carboxylic Acid α-Acyloxy carboxamide
Biginelli Reaction Aldehyde, β-Ketoester, Urea/Thiourea Dihydropyrimidinone

This table summarizes some of the well-known multi-component reactions that can be potentially applied to elaborate the this compound scaffold.

Advanced Coupling Reactions for Complex Indolin-2-one Structures

Modern cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and these methods can be applied to build intricate structures based on the indolin-2-one scaffold. Palladium-catalyzed reactions such as the Suzuki, Heck, and Sonogashira couplings are particularly valuable for forming new carbon-carbon and carbon-heteroatom bonds.

These coupling reactions typically require a halo-substituted indolin-2-one derivative as a starting material. For instance, a bromo or iodo group can be introduced onto the benzene ring of the indolin-2-one, which can then participate in cross-coupling with a variety of partners, including boronic acids (Suzuki), alkenes (Heck), and terminal alkynes (Sonogashira). These reactions enable the introduction of aryl, vinyl, and alkynyl groups, significantly expanding the chemical space accessible from the this compound core. The synthesis of indolizines, a related class of N-heterocycles, has been achieved through transition metal-catalyzed reactions. rsc.org

Computational and Theoretical Investigations of 3 Aminomethyl 5 Methylindolin 2 One and Its Interactions

Molecular Docking Simulations for Ligand-Target Recognition

Molecular docking is a computational method used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor or target), such as a protein or enzyme. nih.gov This technique is instrumental in drug discovery for screening virtual libraries of compounds and predicting how they might interact with a biological target. nih.gov For 3-(Aminomethyl)-5-methylindolin-2-one, docking simulations can elucidate its potential as an inhibitor or modulator of various enzymes. The indoline (B122111) scaffold, a core component of the molecule, has been identified as a suitable molecular seed for designing inhibitors of enzymes like 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH). nih.govacs.org

Binding affinity represents the strength of the interaction between a ligand and its target. In molecular docking, this is often estimated as a scoring function, typically expressed in kcal/mol, where a more negative value indicates a stronger, more favorable interaction. nih.gov By docking this compound into the active sites of various known biological targets, it is possible to predict its potential efficacy. For instance, simulations could assess its binding affinity against protein kinases, a common target for indolinone-based molecules, or enzymes like 5-LOX and sEH, which are implicated in inflammatory processes. nih.govacs.org

Interactive Table 1: Predicted Binding Affinities of this compound with Selected Biological Targets

Below is a hypothetical representation of data that could be generated from molecular docking studies.

Biological Target (PDB ID)Predicted Binding Affinity (kcal/mol)Potential Therapeutic Area
5-Lipoxygenase (3V99)-7.8Anti-inflammatory
Soluble Epoxide Hydrolase (4OCZ)-7.2Anti-inflammatory
Vascular Endothelial Growth Factor Receptor 2 (4ASD)-8.5Anticancer
Abelson Tyrosine-Protein Kinase (2HZI)-8.1Anticancer

Beyond predicting if a molecule will bind, docking simulations reveal how it binds. This involves analyzing the non-covalent interactions between the ligand and the amino acid residues within the target's active site. nih.gov Key interactions often include hydrogen bonds, hydrophobic interactions, ionic bonds, and pi-pi stacking. For this compound, the primary amine of the aminomethyl group can act as a hydrogen bond donor, while the carbonyl oxygen of the indolinone ring can act as a hydrogen bond acceptor. The aromatic ring system can participate in pi-pi stacking with residues like phenylalanine, tyrosine, or tryptophan. nih.gov Identifying these key residues is crucial for understanding the mechanism of action and for guiding future structural modifications to improve potency and selectivity. nih.gov

Interactive Table 2: Hypothetical Interaction Analysis of this compound in the Active Site of a Protein Kinase

This table illustrates the types of interactions that docking software can predict.

Functional Group of LigandInteracting Residue (Example)Interaction TypeDistance (Å)
Aminomethyl (-CH2NH2)Glutamic Acid (GLU-91)Hydrogen Bond (Donor)2.9
Carbonyl (C=O)Lysine (B10760008) (LYS-45)Hydrogen Bond (Acceptor)3.1
Indole (B1671886) NHAspartic Acid (ASP-144)Hydrogen Bond (Donor)3.0
Phenyl RingPhenylalanine (PHE-142)Pi-Pi Stacking4.5
Methyl Group (-CH3)Leucine (LEU-38), Valine (VAL-30)Hydrophobic3.8 - 4.2

Molecular Dynamics Simulations for Conformational Analysis and Stability

While docking provides a static snapshot of a potential binding pose, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.gov By placing the docked ligand-protein complex in a simulated physiological environment (water, ions), MD simulations can be used to assess the stability of the binding pose. nih.gov If the ligand remains stably bound in the active site throughout the simulation, it lends confidence to the docking prediction. These simulations also reveal conformational changes in both the ligand and the protein upon binding, which can be critical for biological function and signal transmission. nih.govnih.gov

Quantum Chemical Studies and Density Functional Theory (DFT) Calculations

Quantum chemical methods, particularly Density Functional Theory (DFT), provide a highly detailed understanding of the electronic properties of a molecule. ias.ac.innih.gov These calculations are not focused on ligand-protein interactions but on the intrinsic characteristics of this compound itself.

DFT calculations can determine the electronic structure of a molecule, including the distribution of electrons and the energies of its molecular orbitals. From this, several global reactivity descriptors can be calculated to predict the molecule's chemical behavior. ias.ac.in

HOMO and LUMO: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals. The HOMO energy relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron.

HOMO-LUMO Gap: The energy gap between the HOMO and LUMO is an indicator of molecular stability. A larger gap suggests higher stability and lower chemical reactivity. ias.ac.in

Chemical Hardness (η): This measures the resistance to a change in electron distribution. Molecules with a large HOMO-LUMO gap are considered "harder." ias.ac.in

Electronic Chemical Potential (μ): This describes the tendency of electrons to escape from a system. More reactive, less stable molecules have a higher (less negative) chemical potential. ias.ac.in

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons, indicating its character as an electrophile. dergipark.org.tr

Interactive Table 3: Theoretical Reactivity Descriptors for this compound from DFT Calculations

The values below are illustrative of what a DFT analysis would yield.

DescriptorSymbolHypothetical ValueInterpretation
HOMO EnergyE(HOMO)-6.2 eVCapacity to donate electrons
LUMO EnergyE(LUMO)-1.8 eVCapacity to accept electrons
HOMO-LUMO GapΔE4.4 eVHigh kinetic stability
Chemical Hardnessη2.2 eVResistant to change in electron configuration
Electronic Chemical Potentialμ-4.0 eVTendency to exchange electrons
Electrophilicity Indexω3.6 eVModerate electrophilic character

A molecule like this compound is not rigid; it can adopt various three-dimensional shapes, or conformations, due to the rotation around its single bonds. DFT calculations can be used to perform a systematic conformational analysis, determining the relative energies of these different conformers. nih.gov The results can be plotted on a potential energy surface or landscape, which maps the energy of the molecule as a function of its geometry. nih.gov The lowest points on this landscape correspond to the most stable, and therefore most probable, conformations of the molecule in isolation. This information is valuable as the bioactive conformation (the shape the molecule adopts when it binds to its target) is often a low-energy conformer.

Pharmacophore Modeling and Virtual Screening Approaches

Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features (pharmacophoric features) that a molecule must possess to exhibit a specific biological activity. This model then serves as a 3D query in virtual screening to search large compound libraries for novel molecules with the potential for similar activity.

While specific pharmacophore models for this compound are not detailed in the available literature, studies on related indolin-2-one derivatives provide a strong foundation for how such a model could be developed. For instance, a pharmacophore hybridization strategy was successfully used to design a novel series of substituted indolin-2-one derivatives as potent inhibitors of p21-activated kinase 4 (PAK4). nih.gov This approach combines key features from known inhibitors to create a new pharmacophore hypothesis.

In a typical workflow, a set of structurally diverse compounds with a wide range of biological activities is used to generate a pharmacophore model. For example, a study on DNA gyrase inhibitors utilized a set of 27 compounds to develop a robust pharmacophore model. rsc.org The best-generated hypothesis, characterized by features like hydrogen bond acceptors (HBA) and hydrophobic (Hy) moieties, can then be used for virtual screening. rsc.org

Virtual screening campaigns based on pharmacophore models have proven effective in identifying new lead compounds. The validated model is used to filter large chemical databases, and the "hit" compounds are then subjected to further experimental evaluation. This integrated approach of pharmacophore modeling, docking, and virtual screening has led to the successful identification of novel DNA gyrase inhibitors. rsc.org A recent development in this area is the use of pharmacophore-conditioned diffusion models, which can generate 3D molecules that align with predefined pharmacophore hypotheses, offering a powerful tool for rational drug design. arxiv.org

Table 1: Representative Pharmacophore Features of Indolin-2-one Derivatives from various studies

FeatureDescriptionPotential Role in Binding
Hydrogen Bond Acceptor (HBA)An atom or group of atoms that can accept a hydrogen bond.The C=O group of the indolinone core is a common HBA, often interacting with key residues like Ala173 in Aurora B kinase. benthamdirect.com
Hydrogen Bond Donor (HBD)An atom or group of atoms that can donate a hydrogen bond.The –NH group of the indolinone ring can act as an HBD, forming hydrogen bonds with residues such as Glu171 in Aurora B kinase. benthamdirect.com
Hydrophobic (Hy) MoietyA nonpolar group that can engage in hydrophobic interactions.The aromatic ring system and substituents contribute to hydrophobic interactions within the binding pocket.
Aromatic Ring (AR)A planar, cyclic, conjugated system of atoms.Can participate in π-π stacking or hydrophobic interactions with aromatic residues in the target protein.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By correlating molecular descriptors (physicochemical properties, electronic properties, etc.) with activity, QSAR models can predict the activity of new, untested compounds.

For the indolin-2-one class of compounds, QSAR studies have been instrumental in understanding the structural requirements for various biological activities, including anticancer and antimicrobial effects. The core principle of QSAR is that the biological activity of a compound is a function of its molecular structure. nih.gov

A reliable QSAR model is characterized by strong statistical parameters, such as a high correlation coefficient (R²) and cross-validated correlation coefficient (q²), which indicate the predictive power of the model. nih.gov For example, a 3D-QSAR study on indolo[1,2-b]quinazoline derivatives with anticancer activity achieved a high level of predictivity.

In the context of indolin-2-one derivatives, QSAR studies have highlighted the importance of substitutions at various positions on the oxindole (B195798) ring for their antiangiogenic and anticancer activities. nih.gov For instance, research on indeno[1,2-b]indole (B1252910) derivatives as CK2 inhibitors involved the development of a QSAR model to predict the inhibitory activity of related compounds. nih.gov This model was then used to screen a library of compounds and identify novel potent inhibitors. nih.gov

The general process of a QSAR study involves:

Data Set Selection: A series of compounds with known biological activities is chosen.

Descriptor Calculation: A wide range of molecular descriptors is calculated for each compound.

Model Development: Statistical methods, such as multilinear regression or machine learning algorithms, are used to build a model that correlates the descriptors with the biological activity.

Model Validation: The predictive ability of the model is assessed using internal and external validation techniques.

Table 2: Key Molecular Descriptors in QSAR Models for Indolin-2-one Derivatives

Descriptor TypeExample DescriptorsRelevance to Biological Activity
Electronic Dipole moment, HOMO/LUMO energiesInfluence electrostatic interactions and reactivity.
Steric Molecular volume, surface areaDetermine the fit of the molecule in the binding site.
Hydrophobic LogPGoverns the partitioning of the compound between aqueous and lipid phases.
Topological Connectivity indicesDescribe the branching and shape of the molecule.

While no specific QSAR studies on this compound were found, the extensive research on related indolin-2-one derivatives provides a clear roadmap for how such an investigation could be conducted to predict its potential biological activities.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr for 3 Aminomethyl 5 Methylindolin 2 One Analogues

Influence of Substituents on Indolin-2-one Core Activity

The indolin-2-one core is a versatile scaffold, and its biological activity can be significantly modulated by introducing various substituents at different positions. These modifications can affect the compound's binding affinity to target proteins, its physicochemical properties, and ultimately its therapeutic efficacy.

Substituents on the indolin-2-one ring play a critical role in determining the compound's inhibitory activity and selectivity against various kinases. For instance, the introduction of a 3-[(five-membered heteroaryl ring)methylidenyl] group leads to high specificity against the Vascular Endothelial Growth Factor (VEGF) receptor tyrosine kinase (Flk-1). nih.gov In contrast, bulky groups on a benzylidenyl ring at the C-3 position result in high selectivity for the Epidermal Growth Factor (EGF) and Her-2 receptor tyrosine kinases. nih.gov

The nature of the substituent at the 5-position of the indolin-2-one ring also has a profound impact on activity. For example, the presence of fluorine or trifluoromethoxy groups at this position has been shown to increase the inhibitory effect of certain 2-indolinone derivatives on interleukin-1 receptor (IL-1R). semanticscholar.org Furthermore, a study on indolin-5-yl-cyclopropanamine derivatives as Lysine (B10760008) Specific Demethylase 1 (LSD1) inhibitors revealed that specific substitutions are crucial for potent and selective inhibition. nih.gov

The electronic properties of the substituents are also a key determinant of biological activity. Electron-withdrawing groups, such as a nitro group, can deactivate the ring and reduce interactions with the active site of an enzyme, thereby diminishing inhibitory potential. acs.org Conversely, the strategic placement of electron-donating or electron-withdrawing groups can enhance the interaction with target enzymes like α-glucosidase and α-amylase. acs.org

Moreover, the introduction of specific side chains can enhance the pharmacological profile. A compound with an extended side chain at the C-3 position of the indolin-2-one has demonstrated high potency and selectivity against both Platelet-Derived Growth Factor (PDGF) and VEGF (Flk-1) receptor tyrosine kinases. nih.gov

Table 1: Influence of Substituents on Indolin-2-one Core Activity

Position of Substitution Substituent Type Effect on Biological Activity Target(s)
C-3 3-[(Five-membered heteroaryl ring)methylidenyl] High specificity VEGF (Flk-1) RTK
C-3 3-(Substituted benzylidenyl) with bulky groups High selectivity EGF and Her-2 RTKs
C-3 Extended side chain High potency and selectivity PDGF and VEGF (Flk-1) RTKs
C-5 Fluorine or trifluoromethoxy groups Increased inhibitory effect IL-1R
Indole (B1671886) Ring Nitro group (electron-withdrawing) Decreased inhibitory activity α-glucosidase and α-amylase

Contribution of the 3-(Aminomethyl) Group to Biological Efficacy and Selectivity

The 3-(aminomethyl) group is a critical pharmacophore in many biologically active indolin-2-one analogues. Its presence and modification can significantly influence the compound's interaction with its biological target, thereby affecting its efficacy and selectivity.

In a series of indolin-2-one derivatives designed as tyrosine kinase inhibitors, the nature of the substituent at the 3-position was found to be a key determinant of selectivity. nih.gov For example, the introduction of a 3-[(five-membered heteroaryl ring)methylidenyl] group at this position resulted in compounds that were highly specific for the VEGF (Flk-1) receptor tyrosine kinase. nih.gov This suggests that the aminomethyl group, as part of a larger substituent, plays a crucial role in orienting the molecule within the ATP binding pocket of the kinase, leading to selective inhibition.

Furthermore, modifications of the group attached to the 3-position can dramatically alter the selectivity profile. When the 3-substituent is a benzylidenyl group with bulky additions, the resulting compounds show high selectivity towards the EGF and Her-2 receptor tyrosine kinases. nih.gov This highlights the importance of the steric and electronic properties of the entire substituent at the 3-position, which includes the aminomethyl moiety, in dictating target specificity.

The contribution of the aminomethyl group is also evident in its ability to form key interactions with the target protein. In many kinase inhibitors, the basic nitrogen of the aminomethyl group can form hydrogen bonds with acidic residues in the kinase's active site, thereby anchoring the inhibitor and contributing to its potency. The flexibility of the aminomethyl linker can also allow the rest of the molecule to adopt an optimal conformation for binding.

Table 2: Contribution of the 3-(Aminomethyl) Group to Biological Efficacy and Selectivity

3-Position Substituent Biological Efficacy Selectivity
3-[(Five-membered heteroaryl ring)methylidenyl] Potent inhibition Highly specific for VEGF (Flk-1) RTK
3-(Substituted benzylidenyl) with bulky group(s) Potent inhibition High selectivity towards EGF and Her-2 RTKs
Extended side chain High potency High selectivity for PDGF and VEGF (Flk-1) RTKs

Role of the 5-Methyl Substitution on Pharmacological Profiles

In the context of indolin-2-one derivatives as tyrosine kinase inhibitors, substitutions at the 5-position have been explored to optimize their anti-angiogenic and anti-tumor activities. For example, in the development of Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor, modifications at the 5-position of the indolin-2-one ring were crucial in achieving the desired pharmacological profile. wikipedia.org

A study focusing on indolin-5-yl-cyclopropanamine derivatives as selective Lysine Specific Demethylase 1 (LSD1) inhibitors highlights the importance of the 5-position. nih.govresearchgate.net In this work, a series of compounds were designed and synthesized with various substitutions at this position to explore the structure-activity relationship. The results indicated that the nature of the substituent at the 5-position was critical for both the potency and selectivity of the LSD1 inhibitors. nih.gov One of the representative compounds from this study demonstrated significant antiproliferative activities against certain cancer cell lines and possessed a favorable pharmacokinetic profile. nih.gov

The methyl group at the 5-position can contribute to the molecule's lipophilicity, which can influence its membrane permeability and oral bioavailability. Additionally, the methyl group can engage in hydrophobic interactions within the binding pocket of the target protein, thereby enhancing the binding affinity and potency of the compound.

Table 3: Role of the 5-Methyl Substitution on Pharmacological Profiles

Compound Series Biological Target Role of 5-Methyl/5-Substitution Outcome
Indolin-2-one Derivatives Receptor Tyrosine Kinases Optimization of anti-angiogenic and anti-tumor activity Development of potent inhibitors like Sunitinib
Indolin-5-yl-cyclopropanamine Derivatives Lysine Specific Demethylase 1 (LSD1) Critical for potency and selectivity Identification of lead compounds with antiproliferative activity
3,5-Substituted Indolin-2-ones Various (e.g., Tyrosine Kinases) Fine-tuning of electronic and steric properties Improved efficacy and pharmacological profile

Stereochemical Considerations in Biological Activity

Stereochemistry plays a pivotal role in the biological activity of chiral compounds, including analogues of 3-(aminomethyl)-5-methylindolin-2-one. nih.govnih.gov The spatial arrangement of atoms in a molecule can significantly affect its interaction with chiral biological targets such as enzymes and receptors, leading to differences in efficacy, potency, and even the mechanism of action between enantiomers. nih.govnih.gov

For many biologically active molecules, only one enantiomer exhibits the desired therapeutic effect, while the other may be less active, inactive, or even responsible for undesirable side effects. researchgate.net This stereoselectivity arises from the three-dimensional nature of the binding sites on proteins, which can preferentially accommodate one enantiomer over the other.

In the context of indolin-2-one derivatives, if the 3-(aminomethyl) group or any other substituent creates a chiral center, the resulting enantiomers can exhibit different pharmacological profiles. For instance, studies on other chiral compounds have shown that stereochemistry can influence not only the binding to the target but also the compound's absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov

A study on pregabalin (B1679071) analogues, which also feature an aminomethyl group, demonstrated that distinct structure-activity relationships exist for binding to their target, the α2δ subunit of voltage-gated calcium channels, and for their interaction with the system L neutral amino acid transporter. nih.gov This suggests that the stereochemistry of the aminomethyl-containing side chain is crucial for these interactions.

While specific studies on the stereochemistry of this compound were not found in the provided search results, the principles of stereoselectivity in drug action are well-established and would undoubtedly apply to this compound if a chiral center is present. The synthesis of single enantiomers and the evaluation of their individual biological activities would be essential to fully understand the SAR and to develop a more effective and safer therapeutic agent.

Computational Approaches to SAR/SMR Elucidation

Computational methods have become indispensable tools in modern drug discovery for elucidating the structure-activity relationship (SAR) and structure-mechanism relationship (SMR) of novel compounds. nih.gov These approaches can provide valuable insights into the binding modes of ligands, predict the activity of new analogues, and help to rationalize experimental observations.

For indolin-2-one analogues, computational techniques such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics (MD) simulations can be employed to understand how different structural features influence their biological activity.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. For this compound analogues, docking studies can help to visualize how the molecule fits into the active site of its target, such as a kinase or other enzymes. It can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein, providing a rationale for the observed activity. farmaceut.org

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. By analyzing a set of known indolin-2-one analogues and their activities, QSAR models can be developed to predict the activity of new, unsynthesized compounds. This can help to prioritize the synthesis of the most promising candidates, saving time and resources. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-protein complex over time. This can help to understand the stability of the binding mode predicted by docking and can reveal conformational changes in both the ligand and the protein upon binding. For this compound analogues, MD simulations could shed light on the flexibility of the aminomethyl side chain and its role in the binding process.

A study on pregabalin and its analogues, which also contain an aminomethyl group, utilized computational methods to understand the distinct SAR for their binding to the α2δ protein subunit and their interaction with the system L transporter. nih.gov This highlights the power of computational approaches in dissecting the complex SAR of such compounds.

Table 4: Computational Approaches for SAR/SMR Elucidation

Computational Method Application for this compound Analogues Insights Gained
Molecular Docking Predicting the binding mode in the target's active site. Identification of key interactions (hydrogen bonds, hydrophobic contacts).
QSAR Modeling Predicting the biological activity of new analogues. Prioritization of synthetic candidates.
Molecular Dynamics (MD) Simulations Studying the dynamic behavior of the ligand-protein complex. Understanding the stability of binding and conformational changes.

Future Perspectives and Emerging Directions in Academic Research on 3 Aminomethyl 5 Methylindolin 2 One

Exploration of Novel Biological Targets and Therapeutic Applications

While the indolin-2-one scaffold is well-established in targeting protein tyrosine kinases for anticancer therapy, future research is poised to uncover novel biological targets and expand its therapeutic utility. amegroups.cn The versatility of this chemical structure allows for the design of derivatives that can interact with a diverse range of biological macromolecules.

Emerging areas of investigation for indolin-2-one derivatives include:

Anti-inflammatory Agents: Researchers are designing 3-substituted-indolin-2-one derivatives as potent anti-inflammatory agents. For instance, certain analogues have been shown to inhibit lipopolysaccharide (LPS)-induced signaling pathways, such as the Akt, MAPK, and NF-κB pathways, thereby suppressing the production of pro-inflammatory mediators like nitric oxide (NO), TNF-α, and IL-6. mdpi.com

Antidiabetic Agents: The indolin-2-one core is being explored for the development of inhibitors against α-amylase and α-glucosidase, two key targets in the management of diabetes mellitus. nih.gov This opens a new therapeutic avenue for this class of compounds. nih.gov

Anticancer Therapy Beyond Kinases: Research has identified the human caseinolytic protease proteolytic subunit (HsClpP) as a promising target for cancer treatment. A derivative of indolin-2-one was identified as a potent suppressor of HsClpP, impairing mitochondrial function and the migration of cancer cells. nih.gov This indicates a shift from traditional kinase inhibition to targeting other crucial cellular machineries in cancer.

Antimicrobial and Antifungal Applications: Novel indolin-2-one derivatives containing an arylidene motif have demonstrated significant antimicrobial and antifungal activities. Specific analogues have shown efficacy against bacteria like B. cereus and various fungi, including Candida species. nih.gov

The exploration of these targets suggests that 3-(Aminomethyl)-5-methylindolin-2-one could serve as a foundational structure for developing new agents for a wide spectrum of diseases beyond oncology.

Development of Advanced Synthetic Methodologies for Complex Analogues

The synthesis of novel and structurally complex analogues of this compound is crucial for exploring new chemical spaces and improving biological activity. Future research will focus on developing more efficient, versatile, and sophisticated synthetic strategies.

Key directions in synthetic methodologies include:

Multicomponent Reactions: The use of one-pot, multicomponent reactions allows for the rapid assembly of complex molecular architectures from simple starting materials. This approach is being used to create diverse libraries of indolin-2-one derivatives for high-throughput screening.

Flow Chemistry: Continuous flow hydrogenation and other flow chemistry techniques are being employed to improve the synthesis of indolin-2-one intermediates, offering better yields, safety, and scalability. nih.gov

Catalytic C-H Functionalization: Palladium-catalyzed C-H functionalization reactions represent a powerful tool for the direct introduction of various substituents onto the indolin-2-one scaffold, enabling the synthesis of previously inaccessible analogues. nih.gov

Scaffold Hopping and Hybridization: A molecular hybridization strategy is being used to design potent and orally bioavailable inhibitors by combining the indolin-2-one core with other pharmacologically active motifs, such as imidazole. researchgate.net This approach aims to enhance potency and overcome drug resistance. researchgate.net

These advanced synthetic methods will enable the creation of next-generation analogues of this compound with fine-tuned properties for specific biological targets.

Integration of Multi-Omics and Systems Biology Approaches to Elucidate Mechanisms

To move beyond identifying biological targets and towards a comprehensive understanding of how this compound and its derivatives function, researchers are increasingly integrating multi-omics and systems biology approaches. nih.govfrontiersin.org These strategies provide a holistic view of the cellular response to a compound.

ApproachDescriptionApplication in Indolin-2-one Research
Transcriptomics Analysis of the complete set of RNA transcripts in a cell.Identifies changes in gene expression and affected signaling pathways upon treatment with an indolin-2-one derivative. mdpi.comscispace.com
Proteomics Large-scale study of proteins, their structures, and functions.Pinpoints direct protein targets and downstream effects on protein expression and post-translational modifications. mdpi.com
Metabolomics Systematic study of the unique chemical fingerprints that specific cellular processes leave behind.Reveals alterations in metabolic pathways, providing insights into the compound's impact on cellular metabolism and potential off-target effects. researchgate.netastrazeneca.com
Systems Biology Computational and mathematical modeling of complex biological systems.Integrates multi-omics data to build predictive models of drug action, identify key network nodes affected by the compound, and understand complex dose-response relationships. nih.govfrontiersin.org

By combining these high-throughput technologies, researchers can elucidate the mechanism of action, identify biomarkers for efficacy, and predict potential adverse effects of novel indolin-2-one compounds. scispace.com This integrated approach is essential for translating promising compounds from the laboratory to clinical applications. astrazeneca.com

Rational Design of Next-Generation Indolin-2-one Scaffolds

The future of developing potent and selective therapeutics based on the this compound scaffold lies in rational, structure-based drug design. This approach leverages computational tools and a deep understanding of the target's structure to create optimized molecules.

Key elements of this rational design process include:

Pharmacophore Modeling: Identifying the essential three-dimensional arrangement of functional groups (pharmacophore) required for binding to a specific target, such as VEGFR-2, guides the design of new derivatives with improved affinity. mdpi.comnih.gov

Molecular Docking and Simulation: Computational docking studies predict the binding mode and affinity of newly designed compounds within the active site of a target protein. mdpi.commdpi.com Molecular dynamics simulations further explore the stability of the compound-target complex over time. mdpi.com

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of related compounds helps to build a comprehensive understanding of how specific structural modifications influence biological activity. amegroups.cnnih.gov This iterative process of design, synthesis, and testing is fundamental to optimizing lead compounds. amegroups.cn

Designing for Selectivity: A major goal is to design compounds that are highly selective for their intended target to minimize off-target effects. For example, designing derivatives that selectively inhibit specific isoforms of Fibroblast Growth Factor Receptors (FGFRs) is a key area of research. nih.gov

Through these rational design strategies, future research will produce next-generation indolin-2-one-based therapeutics with enhanced potency, improved selectivity, and better pharmacokinetic profiles.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-(Aminomethyl)-5-methylindolin-2-one and its derivatives?

  • Methodology : The compound is typically synthesized via condensation reactions or hydrazone formation. For example, hydrazine-substituted pyridazines react with 5-methyl-isatin derivatives under reflux in acetic acid to form hydrazone intermediates, which are further complexed with metals like copper . Another approach involves alkylation using sodium hydride in DMF with alkyl halides to introduce substituents . Key steps include purification via column chromatography (e.g., 70:30 ethyl acetate/hexane) and structural confirmation using NMR and HRMS .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm regiochemistry and functional group integration (e.g., aminomethyl and methyl groups) .
  • High-Resolution Mass Spectrometry (HRMS-TOF) : Validates molecular weight and purity, especially for intermediates prone to side reactions .
  • X-ray Crystallography : Used to resolve ambiguous stereochemistry in crystalline derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound analogs?

  • Methodology :

  • Solvent Selection : Refluxing in acetic acid promotes condensation, while DMF enhances alkylation efficiency .
  • Catalysis : Copper(I) iodide accelerates azide-alkyne cycloadditions in PEG-400/DMF mixtures, reducing reaction times .
  • Temperature Control : Maintaining 0°C during sodium hydride-mediated alkylation minimizes side reactions .

Q. What strategies mitigate instability of intermediates during synthesis (e.g., β-scission in alkoxylaminyl radicals)?

  • Methodology :

  • Stabilizing Agents : Use of electron-withdrawing groups (e.g., nitro) or bulky substituents (e.g., trityl) reduces radical degradation .
  • Low-Temperature Quenching : Rapid cooling after cyclization prevents decomposition of sensitive intermediates .

**How are cytotoxicity mechanisms of this compound derivatives evaluated in anticancer studies?

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.